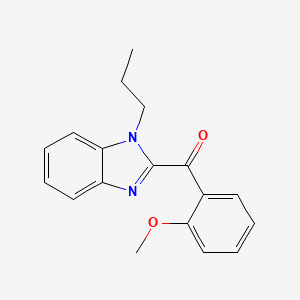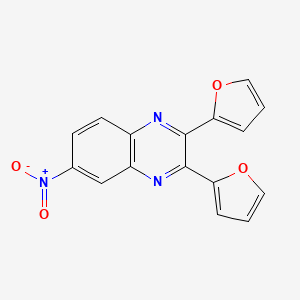![molecular formula C21H18N2O5S B5548464 N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)
N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step chemical processes, including esterification, cyclization, and amidation reactions. For example, a practical method for synthesizing a structurally similar CCR5 antagonist was developed using esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, showcasing the intricate steps involved in creating such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using X-ray diffraction and quantum chemical computation. A study on a novel benzamide derivative employed these techniques to reveal the compound's triclinic crystallization and detailed molecular geometry, demonstrating the analytical approaches used to understand such molecules' structures (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be studied through their electronic structures, including HOMO and LUMO energies, and thermodynamic properties. Molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans provide insights into a molecule's reactivity. The aforementioned study on benzamide derivatives also explored these aspects, highlighting the importance of DFT calculations in assessing chemical reactivity (Demir et al., 2015).
Physical Properties Analysis
The physical properties, such as crystallization patterns, lattice constants, and molecular geometry, are crucial for understanding a compound's behavior in different environments. These properties are determined through experimental techniques like X-ray diffraction, complemented by theoretical calculations for a comprehensive analysis (Demir et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds have been synthesized and characterized in several studies. For example, Sauter and Dzerovicz (1970) synthesized 2-Phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid and its derivatives by ring closure reactions and used them for the synthesis of amides and basically substituted esters (Sauter & Dzerovicz, 1970).
Photochemical Properties
The photochemical behavior of similar compounds, particularly those with methoxy substituents, has been extensively studied. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, finding that their behavior in polar solvents strongly depends on the substituent in the N-aryl group (Yang et al., 2004).
Antimicrobial Applications
Compounds with structural similarities have been evaluated for their antimicrobial properties. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, finding some compounds to be more potent than reference drugs against pathogenic strains (Bikobo et al., 2017).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, Liu et al. (2019) designed a series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides, which were synthesized and evaluated for their antiplatelet aggregation activities. This research highlights the potential of such compounds in the development of new therapeutic agents (Liu et al., 2019).
Propriétés
IUPAC Name |
N-[3-methoxy-4-(thiophen-2-ylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-17-12-14(5-6-15(17)21(25)23-19-3-2-10-29-19)22-20(24)13-4-7-16-18(11-13)28-9-8-27-16/h2-7,10-12H,8-9H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIIRDXUJHUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)


![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)